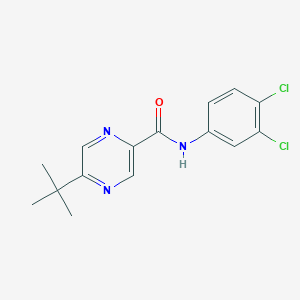![molecular formula C15H16N6O2 B14186372 Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate CAS No. 917613-55-9](/img/structure/B14186372.png)
Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound contains two pyridine rings and hydrazinylidene groups, making it an interesting subject for studies in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate typically involves the reaction of ethyl 2,3-dioxopropanoate with 2-hydrazinylpyridine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinylidene groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinylidene groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can lead to changes in enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-[(2-pyridin-2-ylphenyl)hydrazinylidene]propanoate
- 2-(Pyridin-2-yl)pyrimidine derivatives
- N-(Pyridin-2-yl)amides
Uniqueness
Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate is unique due to its dual hydrazinylidene groups and the presence of two pyridine ringsCompared to similar compounds, it offers distinct coordination chemistry and biological activity profiles .
Propiedades
Número CAS |
917613-55-9 |
|---|---|
Fórmula molecular |
C15H16N6O2 |
Peso molecular |
312.33 g/mol |
Nombre IUPAC |
ethyl 2,3-bis(pyridin-2-ylhydrazinylidene)propanoate |
InChI |
InChI=1S/C15H16N6O2/c1-2-23-15(22)12(19-21-14-8-4-6-10-17-14)11-18-20-13-7-3-5-9-16-13/h3-11H,2H2,1H3,(H,16,20)(H,17,21) |
Clave InChI |
BDBXDMCQTYPRJP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=CC=N1)C=NNC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


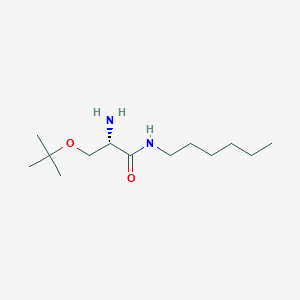
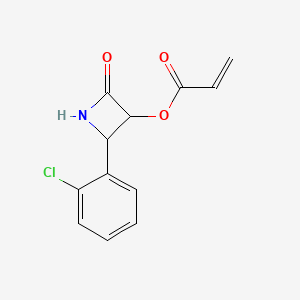
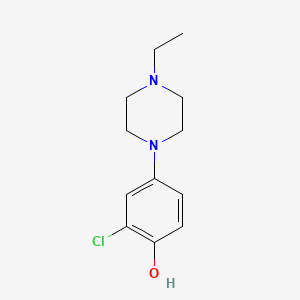
![1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide](/img/structure/B14186299.png)
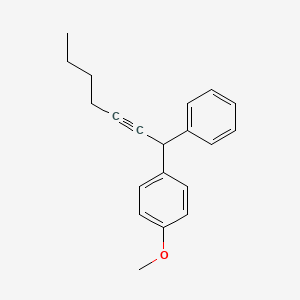
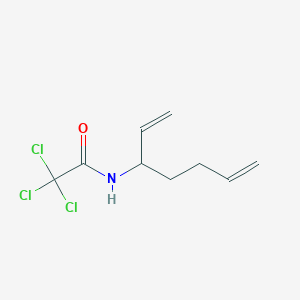
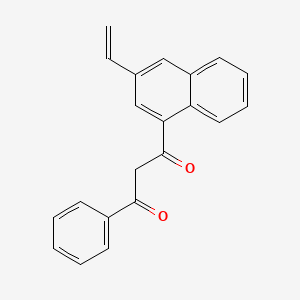
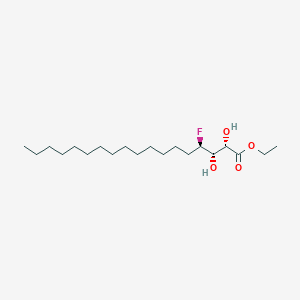
![8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole](/img/structure/B14186321.png)
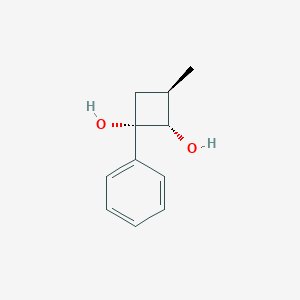
![3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole](/img/structure/B14186346.png)
![(3E)-3-[(2,6-Diethylphenyl)imino]-4,4,4-trifluoro-1-phenylbutan-1-one](/img/structure/B14186348.png)
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)
